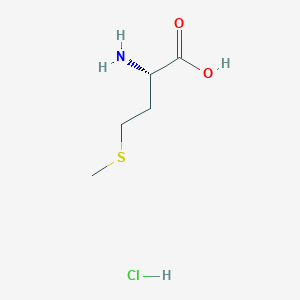

Methionine hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUIUMQSEFFIKM-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431036 | |

| Record name | L-Methionine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6810-12-4 | |

| Record name | Methionine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99JNR46OKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Metabolic Roles of Methionine and Its Derivatives

The Methionine Cycle and Interconnected Metabolic Networks

The methionine cycle is a central metabolic hub that orchestrates the transfer of one-carbon units, which are indispensable for numerous biological functions. mdpi.com This intricate network of reactions is tightly interwoven with other key metabolic pathways, including the folate cycle and the transsulfuration pathway, to maintain a delicate balance of one-carbon metabolism and ensure cellular homeostasis. mdpi.comcreative-proteomics.comnih.gov

S-Adenosylmethionine (SAM) as a Central Methyl Donor

At the heart of the methionine cycle lies the synthesis of S-adenosylmethionine (SAM), a universal methyl donor. creative-proteomics.comnih.gov The journey begins with the activation of methionine by the enzyme methionine adenosyltransferase (MAT), which utilizes a molecule of ATP to form SAM. creative-proteomics.com This conversion is a critical step, as it primes the methyl group of methionine for transfer to a vast array of acceptor molecules. creative-proteomics.comnih.gov

SAM participates in over 40 known methyl transfer reactions, donating its methyl group to substrates such as nucleic acids (DNA and RNA), proteins, and lipids. kegg.jp These methylation events are fundamental to a wide range of cellular processes, including:

Epigenetic Regulation: DNA and histone methylation, facilitated by SAM, are crucial epigenetic modifications that regulate gene expression without altering the underlying DNA sequence. mdpi.com

Protein Function: The methylation of proteins can modulate their activity, localization, and interactions with other molecules. mdpi.com

Neurotransmitter Synthesis: SAM is involved in the synthesis of several neurotransmitters that are vital for nervous system function. creative-proteomics.com

The versatility of SAM extends beyond its role as a methyl donor; it can also donate other moieties, such as aminocarboxypropyl and adenosyl groups, in various biosynthetic reactions. nih.govnih.gov

Dynamics of the Transmethylation Pathway

The transmethylation pathway encompasses the series of reactions where SAM donates its methyl group. nih.gov This process is catalyzed by a large family of enzymes known as methyltransferases. kegg.jp Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.gov

The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. plos.org SAH is a potent inhibitor of most methyltransferases, and its accumulation can significantly impede methylation reactions. plos.org Therefore, the efficient removal of SAH is crucial for maintaining the flow of the transmethylation pathway. nih.gov This is achieved through the hydrolysis of SAH to homocysteine and adenosine (B11128) by the enzyme SAH hydrolase. nih.gov

The dynamics of this pathway are tightly regulated, responding to the cellular demand for methylation. For instance, during periods of rapid growth and development, the flux through the transmethylation pathway is significantly increased to support the synthesis of essential molecules. nih.govjst.go.jp

Homocysteine Metabolism and Methionine Regeneration Pathways

Homocysteine, a key intermediate at the junction of the methionine cycle and the transsulfuration pathway, has two primary metabolic fates. openaccesspub.org It can either be remethylated to regenerate methionine or be directed into the transsulfuration pathway for the synthesis of other sulfur-containing compounds. openaccesspub.org

The regeneration of methionine from homocysteine can occur through two distinct pathways:

Folate-Dependent Remethylation: The primary pathway for methionine regeneration involves the enzyme methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate (a derivative of folate) to remethylate homocysteine. nih.govopenaccesspub.org This reaction requires vitamin B12 as a cofactor. nih.gov

Folate-Independent Remethylation (Betaine-Homocysteine Methyltransferase Pathway): An alternative pathway, predominantly active in the liver and kidneys, uses betaine (B1666868) as the methyl donor to convert homocysteine back to methionine. nasa.gov This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). nih.gov

The interplay between these regeneration pathways ensures a continuous supply of methionine to sustain the methionine cycle and its associated functions. The regulation of these pathways is crucial for maintaining homocysteine at low levels, as elevated homocysteine is associated with various pathological conditions.

| Key Molecules in the Methionine Cycle | Function |

| Methionine | Essential amino acid, precursor to SAM. |

| S-Adenosylmethionine (SAM) | Universal methyl donor for DNA, RNA, proteins, etc. creative-proteomics.comnih.gov |

| S-Adenosylhomocysteine (SAH) | Byproduct of methylation, inhibitor of methyltransferases. nih.gov |

| Homocysteine | Intermediate at the branch point of methionine regeneration and transsulfuration. openaccesspub.org |

| 5-Methyltetrahydrofolate | Methyl donor in the primary methionine regeneration pathway. nih.gov |

| Betaine | Methyl donor in an alternative methionine regeneration pathway. nasa.gov |

The Transsulfuration Pathway and Sulfur Metabolism

When the cellular demand for methionine is met, or when there is an excess of this amino acid, homocysteine can be channeled into the transsulfuration pathway. mdpi.com This metabolic route is crucial for the synthesis of cysteine and other vital sulfur-containing molecules, playing a central role in sulfur metabolism and cellular homeostasis. mdpi.comnih.gov

Cysteine Biosynthesis and Glutathione (B108866) Production

The transsulfuration pathway begins with the irreversible condensation of homocysteine and serine to form cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine β-synthase (CBS), which requires vitamin B6 as a cofactor. nih.govcreative-proteomics.com Subsequently, the enzyme cystathionine γ-lyase (CGL) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. creative-proteomics.com

Cysteine, a non-essential amino acid synthesized through this pathway, serves as a critical building block for various biomolecules, most notably glutathione (GSH). nih.govresearchgate.net Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine, and its synthesis is a two-step enzymatic process. researchgate.net The availability of cysteine is often the rate-limiting factor in glutathione synthesis. frontiersin.org

| Key Enzymes in Transsulfuration and Glutathione Synthesis | Function |

| Cystathionine β-synthase (CBS) | Catalyzes the condensation of homocysteine and serine to form cystathionine. creative-proteomics.com |

| Cystathionine γ-lyase (CGL) | Cleaves cystathionine to produce cysteine. creative-proteomics.com |

| γ-Glutamylcysteine Synthetase | Catalyzes the first step in glutathione synthesis. researchgate.net |

| Glutathione Synthetase | Catalyzes the second and final step in glutathione synthesis. nih.gov |

Role in Cellular Redox Homeostasis and Antioxidant Defense Mechanisms

Methionine and its derivatives are integral to the maintenance of cellular redox homeostasis and the protection against oxidative stress. nih.govmetwarebio.com This is achieved through several interconnected mechanisms:

Direct Scavenging of Reactive Oxygen Species (ROS): Methionine residues within proteins can directly react with and neutralize various ROS, becoming oxidized to methionine sulfoxide (B87167) in the process. openaccesspub.orgacs.org This sacrificial oxidation helps to protect other more critical amino acid residues from oxidative damage. openaccesspub.org

Glutathione as a Major Antioxidant: As the primary precursor to glutathione, the transsulfuration pathway is fundamental to the cell's antioxidant defense system. jst.go.jpnih.gov Glutathione plays a multifaceted role in redox control by:

Directly quenching free radicals.

Acting as a cofactor for antioxidant enzymes such as glutathione peroxidase and glutathione S-transferases. nih.gov

Regenerating other antioxidants, such as vitamins C and E, to their active forms.

Methionine Sulfoxide Reductase (Msr) System: The oxidation of methionine to methionine sulfoxide is a reversible process. The methionine sulfoxide reductase (Msr) system, composed of MsrA and MsrB enzymes, specifically reduces methionine sulfoxide back to methionine, thereby repairing oxidatively damaged proteins and restoring their function. frontiersin.org This enzymatic repair system highlights the importance of methionine in a renewable antioxidant cycle. frontiersin.org

Polyamine Biosynthesis Pathways

Polyamines, such as spermidine (B129725) and spermine (B22157), are aliphatic polycations that are essential for cell growth, proliferation, and differentiation. wikipedia.orgresearchgate.net The biosynthesis of these crucial molecules is directly linked to methionine metabolism. The process begins with the conversion of methionine to S-adenosylmethionine (SAM), which serves as the donor of the aminopropyl group required for polyamine synthesis. mdpi.comresearchgate.net

The key regulatory step in this pathway is the decarboxylation of SAM by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC), which produces decarboxylated S-adenosylmethionine (dcSAM). wikipedia.orgnih.govnih.gov This molecule, dcSAM, then donates its aminopropyl group to putrescine (formed from ornithine) to synthesize spermidine, a reaction catalyzed by spermidine synthase. researchgate.net Subsequently, spermine synthase can catalyze the transfer of a second aminopropyl group from another dcSAM molecule to spermidine, forming spermine. researchgate.netresearchgate.net

A significant byproduct of this pathway is 5'-methylthioadenosine (MTA). mdpi.comresearchgate.net The accumulation of MTA can inhibit polyamine biosynthesis. researchgate.netportlandpress.com To prevent this and to conserve the sulfur and methyl groups, cells employ the methionine salvage pathway, also known as the Yang Cycle. researchgate.netnormalesup.org This pathway recycles MTA back into methionine, which can then be re-converted to SAM, thus sustaining the production of polyamines. researchgate.netnormalesup.orgnih.gov The enzyme methylthioadenosine phosphorylase (MTAP) is a rate-limiting enzyme in this salvage pathway. researchgate.net This entire process highlights a critical role for methionine derivatives beyond simple protein synthesis, directly fueling the production of molecules vital for cellular proliferation. nih.gov

Table 1: Key Molecules in Polyamine Biosynthesis from Methionine

| Molecule | Role in Pathway |

|---|---|

| Methionine | Precursor for SAM synthesis. mdpi.com |

| S-adenosylmethionine (SAM) | Activated form of methionine; substrate for decarboxylation. mdpi.comtaylorandfrancis.com |

| Decarboxylated S-adenosylmethionine (dcSAM) | Donor of the aminopropyl group for spermidine and spermine synthesis. mdpi.comnih.gov |

| Putrescine | Acceptor of the first aminopropyl group to form spermidine. researchgate.net |

| Spermidine | A triamine polyamine; can be a precursor to spermine. researchgate.net |

| Spermine | A tetramine (B166960) polyamine. researchgate.net |

| 5'-methylthioadenosine (MTA) | Byproduct of aminopropylation; recycled via the methionine salvage pathway. mdpi.comresearchgate.net |

| Ornithine | Precursor to putrescine. researchgate.net |

Interplay with Lipid Metabolism and Choline (B1196258) Synthesis

Methionine metabolism is intricately linked with lipid metabolism and the synthesis of choline, a crucial nutrient. plos.org This connection is primarily mediated through S-adenosylmethionine (SAM), which acts as the universal methyl donor for numerous reactions, including the synthesis of phosphatidylcholine (PC). creative-proteomics.comaskfilo.com PC is a major component of cell membranes and is essential for the export of very low-density lipoproteins (VLDL) from the liver. springermedizin.de

The synthesis of PC can occur via the methylation of phosphatidylethanolamine (B1630911) (PE), a process that requires three methyl groups donated from SAM. askfilo.comnasa.govnih.gov This pathway, catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), directly connects methionine metabolism to membrane lipid composition and hepatic lipid transport. plos.orgaskfilo.com

The relationship between methionine and choline is bidirectional. While methionine is required for the de novo synthesis of the choline-containing lipid PC, choline itself can influence methionine metabolism. nih.govmdpi.com Choline can be oxidized to betaine. springermedizin.defrontiersin.org The enzyme betaine-homocysteine methyltransferase (BHMT) can then use betaine as a methyl donor to regenerate methionine from homocysteine, a key intermediate in the methionine cycle. frontiersin.orgnih.govmdpi.com This provides an alternative, folate-independent route for methionine regeneration, highlighting the metabolic interchangeability of these two nutrients as sources of methyl groups. mdpi.comnih.gov Furthermore, methionine is involved in the synthesis of carnitine, which is essential for the β-oxidation of fatty acids for energy production, further linking it to lipid metabolism. mdpi.comjcu.edu.au

Table 2: Molecules Connecting Methionine, Choline, and Lipid Metabolism

| Molecule | Role in Pathway |

|---|---|

| S-adenosylmethionine (SAM) | Donates methyl groups for phosphatidylcholine synthesis. askfilo.com |

| Phosphatidylethanolamine (PE) | Accepts methyl groups from SAM to become phosphatidylcholine. nasa.gov |

| Phosphatidylcholine (PC) | A key phospholipid in membranes and required for VLDL export. springermedizin.denih.gov |

| Choline | Precursor for betaine synthesis; can be used to make PC via the CDP-choline pathway. springermedizin.defrontiersin.org |

| Betaine | Oxidized form of choline; donates a methyl group to regenerate methionine from homocysteine. mdpi.com |

| Homocysteine | Accepts a methyl group from betaine to form methionine. mdpi.com |

| Carnitine | Synthesized with involvement from methionine; required for fatty acid oxidation. mdpi.comjcu.edu.au |

| Very Low-Density Lipoprotein (VLDL) | Lipoprotein particles whose export from the liver requires phosphatidylcholine. springermedizin.de |

One-Carbon Metabolism Integration and Folate Interactions

The methionine cycle is a central component of the broader network known as one-carbon metabolism. creative-proteomics.comnih.gov This network is responsible for the transfer of one-carbon units (like methyl groups) which are essential for the biosynthesis of nucleotides (purines and thymidylate) and for numerous methylation reactions that regulate epigenetics and other cellular processes. mcw.educreative-proteomics.com

The integration point between the methionine cycle and the folate cycle is the remethylation of homocysteine back to methionine. creative-proteomics.comnih.gov This crucial reaction is catalyzed by the enzyme methionine synthase (also known as 5-methyltetrahydrofolate-homocysteine methyltransferase). nih.govebi.ac.uk The reaction requires two critical cofactors: 5-methyltetrahydrofolate (5-MTHF) and Vitamin B12 (cobalamin). creative-proteomics.comresearchgate.netnih.gov

5-methyltetrahydrofolate, which is derived from the folate cycle, provides the methyl group that is transferred to homocysteine. creative-proteomics.comresearchgate.net Vitamin B12 acts as an intermediate carrier for this methyl group during the catalytic cycle of methionine synthase. ebi.ac.uknih.govwikipedia.org Therefore, the folate cycle is directly responsible for supplying the one-carbon unit needed to regenerate methionine, linking dietary folate intake to methionine homeostasis. creative-proteomics.com A deficiency in folate or Vitamin B12 can impair the regeneration of methionine, leading to an accumulation of homocysteine and a decrease in the availability of SAM for critical methylation reactions. creative-proteomics.com This tight coupling ensures that the availability of methyl groups is coordinated between these two fundamental metabolic cycles, supporting everything from DNA synthesis to epigenetic gene regulation. creative-proteomics.comnih.gov

Table 3: Key Components of Methionine and Folate Cycle Integration

| Molecule/Enzyme | Role in Pathway |

|---|---|

| Homocysteine | Intermediate in the methionine cycle; remethylated to form methionine. creative-proteomics.comnih.gov |

| Methionine | Product of homocysteine remethylation. creative-proteomics.com |

| Methionine Synthase (MTR) | Enzyme catalyzing the transfer of a methyl group from 5-MTHF to homocysteine. nih.govebi.ac.uk |

| 5-methyltetrahydrofolate (5-MTHF) | An active form of folate; provides the methyl group for methionine regeneration. creative-proteomics.comresearchgate.net |

| Vitamin B12 (Cobalamin) | Essential cofactor for methionine synthase, acting as an intermediate methyl carrier. researchgate.netnih.gov |

| S-adenosylmethionine (SAM) | The primary methyl donor in the cell; its synthesis depends on methionine availability. creative-proteomics.com |

| Tetrahydrofolate (THF) | The basic structure of folate, which carries one-carbon units in the folate cycle. nih.gov |

Cellular and Molecular Mechanisms Regulated by Methionine and Its Hydrochloride Salt

Role in Protein Synthesis and Translational Initiation

Methionine is uniquely positioned at the very beginning of protein synthesis. The start codon on messenger RNA (mRNA), AUG, specifically codes for methionine, signaling to the ribosome where to initiate translation. numberanalytics.comwikipedia.org This makes methionine the first amino acid incorporated into nascent polypeptide chains in eukaryotes and archaea. wikipedia.orgmdpi.com

The initiation of this complex process requires a specific transfer RNA (tRNA) charged with methionine, known as Met-tRNAiMet. pnas.org This molecule forms a ternary complex with the eukaryotic initiation factor 2 (eIF2) and guanosine (B1672433) triphosphate (GTP). pnas.org The formation of this complex is a critical, rate-limiting step for the assembly of the ribosomal machinery on the mRNA and the subsequent start of protein production. pnas.org While methionine is indispensable for initiating translation, the N-terminal methionine is often cleaved from the polypeptide chain by an enzyme called methionine aminopeptidase (B13392206) (MAP) as the protein is being synthesized, a process known as post-translational modification. mdpi.com Therefore, while it is crucial for starting the process, it may not be present in the final, mature protein.

Epigenetic Regulation via DNA and RNA Methylation

Methionine is a cornerstone of epigenetic regulation through its role in the one-carbon metabolism pathway. nih.gov It serves as the direct precursor for the synthesis of S-adenosylmethionine (SAM), which is known as the universal methyl-group donor for a vast array of biological methylation reactions. nih.govnih.gov

This function is paramount for epigenetics, where SAM provides the methyl groups necessary for the methylation of DNA and histone proteins. nih.govoup.com

DNA Methylation: Enzymes known as DNA methyltransferases (DNMTs) utilize SAM to transfer a methyl group to cytosine bases, typically within CpG dinucleotides. nih.govoup.com This modification is a stable epigenetic mark that plays a crucial role in regulating gene expression; methylation in promoter regions is generally associated with transcriptional silencing. nih.govfrontiersin.org

Histone Methylation: Similarly, histone methyltransferases use SAM to methylate specific amino acid residues on histone tails. These modifications can either activate or repress gene transcription depending on the specific site and degree of methylation.

The availability of dietary methionine can directly influence the intracellular concentration of SAM. nih.gov The ratio of SAM to its byproduct, S-adenosylhomocysteine (SAH), is often referred to as the "methylation index" and is a critical determinant of the cell's capacity to perform methylation reactions. nih.govresearchgate.net Consequently, fluctuations in methionine levels can lead to changes in DNA and histone methylation patterns, thereby altering gene expression and influencing cellular phenotypes. nih.govresearchgate.net

Modulation of Cellular Proliferation and Differentiation

The availability of methionine is a powerful signal that directly influences a cell's decision to grow, proliferate, or differentiate. nih.govmolbiolcell.org Most cancer cells, for instance, exhibit a heightened dependence on methionine, highlighting its importance in sustaining rapid proliferation. nih.gov

This anabolic reprogramming is mediated by the activation of a key regulatory node comprising three interconnected metabolic pathways: molbiolcell.orgnih.gov

The Pentose Phosphate Pathway (PPP): Provides reducing power in the form of NADPH and precursors for nucleotide synthesis.

Glutamate (B1630785) Dehydrogenase (GDH)-dependent synthesis: Generates glutamate and glutamine, central molecules in nitrogen metabolism.

Pyridoxal-5-Phosphate (PLP)-dependent transamination: Facilitates the synthesis of various other amino acids.

This "PPP-GDH-PLP" node generates the necessary cofactors and building blocks for the synthesis of other amino acids and nucleotides, which are also induced by methionine availability. molbiolcell.orgnih.gov This coordinated response establishes a biochemical cascade that fuels cell growth. nih.gov The execution of this anabolic program relies on the co-option of the transcription factor Gcn4p, which is typically associated with a starvation stress response but is essential here to sustain the methionine-induced proliferation. molbiolcell.orgnih.govbiorxiv.org

Methionine levels have a significant immunomodulatory effect, particularly on the proliferation and differentiation of lymphocytes. Adequate methionine is crucial for a robust immune response. researchgate.net

T-Lymphocytes: Methionine promotes the proliferation and differentiation of T-lymphocytes in the thymus and peripheral blood. scirp.org Methionine deficiency, conversely, reduces the proliferative capacity of T-cells and can alter the relative percentages of T-cell subsets (such as CD4+ and CD8+ cells). scirp.org

B-Lymphocytes: Methionine availability is critical for B-cell function. Supplementation with methionine has been shown to enhance the survival, proliferation, and immunoglobulin (IgM) secreting capabilities of B-cells. nih.gov In contrast, a deficiency of methionine inhibits the proliferation and differentiation of B-lymphocytes and can lead to an increase in apoptosis (programmed cell death) within this cell population. scirp.orgscirp.org This directly impacts humoral immunity by affecting the production of antibodies. scirp.orgnih.gov

Table 1: Impact of Methionine Levels on Lymphocyte Function

| Cell Type | Impact of Adequate Methionine | Impact of Methionine Deficiency |

| T-Lymphocytes | Promotes proliferation and differentiation. scirp.org | Reduces proliferative transformation ability; may alter T-cell subset ratios. scirp.org |

| B-Lymphocytes | Enhances survival, proliferation, and IgM secretion. nih.gov | Inhibits proliferation and differentiation; increases apoptosis. scirp.orgscirp.org |

| Immune Response | Supports higher antibody titers and immunoglobulin levels. scirp.orgscirp.org | Reduces immunoglobulin levels and impairs overall immune response. researchgate.net |

Cellular Sensing and Signaling Pathways for Methionine Metabolite Levels

Cells possess sophisticated mechanisms to sense the availability of methionine and its key metabolites, primarily S-adenosylmethionine (SAM), to coordinate metabolism with cell growth. nih.govnih.gov When methionine levels are low, signaling programs are activated to remodel metabolism and induce a cell cycle arrest to maintain cellular integrity. nih.govnih.gov

A central player in nutrient sensing is the mTOR (mechanistic target of rapamycin) pathway , which integrates signals from nutrients, growth factors, and cellular energy status to regulate cell growth and proliferation. creative-proteomics.commit.edu For a long time, how the mTOR pathway sensed methionine was unclear. Recent research has identified a protein named SAMTOR as the direct sensor. mit.edu SAMTOR binds to SAM, and this interaction signals the status of methionine availability to the mTOR pathway. mit.edu When SAM levels are high (indicating methionine abundance), SAMTOR's inhibition of the mTOR pathway is relieved, promoting cell growth. This discovery provides a direct molecular link between methionine metabolism and a master regulator of cellular anabolism. mit.edu

In yeast, a primary sensing mechanism involves the E3 ligase SCFMet30, which orchestrates a major transcriptional response to restore methionine levels when they are low. nih.gov

Mechanisms of Methionine Oxidation and Enzymatic Reduction in Cellular Signaling

Methionine residues within proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), which converts methionine into methionine sulfoxide (B87167) (MetO). nih.govpnas.org This modification can alter a protein's structure and function and was initially considered a form of irreversible cellular damage. nih.govnih.gov

However, it is now established that methionine oxidation is a reversible post-translational modification that functions as a dynamic regulatory mechanism in cellular signaling, much like phosphorylation. nih.govpnas.orgresearchgate.net The reversibility is achieved by a dedicated enzymatic system:

Oxidation: Methionine is oxidized to one of two stereoisomers of methionine sulfoxide, S-MetO or R-MetO. nih.gov

Enzymatic Reduction: The reduction of MetO back to methionine is catalyzed by a class of enzymes called methionine sulfoxide reductases (Msrs) . pnas.orgnih.gov These enzymes are stereospecific: MsrA reduces the S-form of MetO, while MsrB reduces the R-form. nih.gov These enzymes utilize thioredoxin as a reducing agent to complete their catalytic cycle. nih.gov

This cycle of reversible oxidation and reduction allows methionine residues to act as "redox sensors." By changing the function of key signaling proteins, this process can modulate cellular activities. For example, the reversible oxidation of a specific methionine residue has been shown to regulate the inactivation of voltage-dependent potassium channels, demonstrating a direct role for this mechanism in controlling cellular signal transduction. pnas.org The function of other proteins, like calmodulin, is also modulated by this redox cycle, highlighting its importance as a widespread regulatory system. nih.gov

Table 2: Key Cellular Processes Regulated by Methionine

| Cellular Process | Role of Methionine/Metabolites | Key Molecular Players |

| Protein Synthesis | Serves as the initiating amino acid for translation. numberanalytics.comwikipedia.org | AUG start codon, Met-tRNAiMet, eIF2. pnas.org |

| Epigenetic Regulation | Acts as the precursor to SAM, the universal methyl donor for DNA and histone methylation. nih.govnih.gov | S-adenosylmethionine (SAM), DNA methyltransferases (DNMTs), Histone methyltransferases. oup.com |

| Anabolic Reprogramming | Triggers a metabolic shift to support cell proliferation, even in nutrient-poor conditions. molbiolcell.orgbiorxiv.org | PPP-GDH-PLP node, Gcn4p. molbiolcell.orgnih.gov |

| Nutrient Sensing | Methionine metabolite SAM is sensed to signal nutrient availability to growth pathways. nih.govmit.edu | SAMTOR, mTOR pathway. mit.edu |

| Redox Signaling | Reversible oxidation of methionine residues in proteins acts as a post-translational regulatory switch. nih.govpnas.org | Methionine Sulfoxide Reductases (MsrA/B), Reactive Oxygen Species (ROS). nih.gov |

Advanced Analytical Methodologies for Methionine Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone for the analysis of amino acids due to its high resolution, sensitivity, and adaptability. Various HPLC methods have been developed and validated for the specific determination of methionine in diverse matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the quantitative analysis of methionine. This method typically involves the separation of the analyte on a nonpolar stationary phase (such as C18) with a polar mobile phase. To enhance detection, especially with UV detectors, pre-column or post-column derivatization is often employed. asianpubs.org A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent isoindole derivatives, allowing for sensitive detection. iiarjournals.orgnih.govnih.gov

The quantitative performance of RP-HPLC methods is characterized by several key parameters. For instance, a validated RP-HPLC method for separating methionine, cystine, and lysine (B10760008) in corn samples demonstrated excellent linearity and precision. researchgate.net Similarly, methods for analyzing methionine in feed have been established with high accuracy and reproducibility. researchgate.net The European Union Reference Laboratory for Feed Additives reports RP-HPLC methods coupled with post-column derivatization and spectrophotometric or fluorescence detection for determining methionine content in commercial products, with relative standard deviations for repeatability and reproducibility being consistently low. europa.euunibo.it

Interactive Table: Performance Characteristics of a Validated RP-HPLC Method for Methionine Analysis

| Parameter | Result |

|---|---|

| Linearity Range | 1-100 µM nih.gov |

| Limit of Detection (LOD) | 0.5 µmol/L nih.gov |

| Inter-assay CV | 2-5% nih.gov |

| Intra-assay CV | 4-8% nih.gov |

Analyzing methionine hydrochloride in complex matrices such as animal feed, plasma, and food products presents unique challenges due to the presence of interfering substances. iiarjournals.orgresearchgate.netjofamericanscience.org Method development focuses on optimizing sample preparation, chromatographic conditions, and detection to ensure specificity, accuracy, and precision. ajprd.comresearchgate.net

A crucial step in analyzing samples like feed is acid hydrolysis to liberate amino acids from proteins. researchgate.netbohrium.com Validation of these methods is performed according to established guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netresearchgate.net For example, an HPLC method for amino acids in feed was validated with a wide linear range (10 to 1000 nmol/cm³), high accuracy (recovery 93.3–109.4%), and excellent precision (RSD below 4.57%). researchgate.net Another rapid HPLC method for plasma methionine demonstrated a three-fold improvement in elution time and a ten-fold improvement in the limit of detection over existing methods. iiarjournals.orgnih.gov

Interactive Table: Validation Parameters for an HPLC Method in a Complex Matrix (Feed) researchgate.net

| Validation Parameter | Performance Metric |

|---|---|

| Specificity (Retention Time Difference) | < 1.7% |

| Linearity (r²) | 0.9999 |

| Accuracy (Recovery) | 93.3–109.4% |

| Repeatability (RSD) | < 4.14% |

| Intermediate Precision (RSD) | < 4.57% |

| Limit of Detection (LOD) | 0.004–1.258 µg/cm³ |

HPLC is an indispensable tool for biochemical and metabolic profiling, enabling the study of the methionine cycle and related pathways. nih.govcreative-proteomics.com Targeted metabolic profiling using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a hyphenated HPLC technique, allows for the simultaneous and highly sensitive quantification of methionine and its related metabolites, such as S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), and homocysteine. nih.govcreative-proteomics.com

These methods are critical for investigating the role of methionine metabolism in health and disease, as dysregulation of this pathway is linked to various pathological conditions. iiarjournals.orgcreative-proteomics.com For instance, a sensitive HPLC method was developed to measure low plasma methionine concentrations, which is particularly relevant for monitoring methionine depletion therapy in cancer treatment. iiarjournals.orgnih.gov The impurity profiling of L-methionine is another important application, where HPLC on a mixed-mode column can separate and quantify synthesis by-products and degradation products. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is a prerequisite to increase their volatility. sigmaaldrich.com GC-MS offers high sensitivity and specificity, making it well-suited for the analysis of methionine and its metabolites in complex biological samples. nih.govmdpi.com

A GC-MS-based method has been developed for the quantitative analysis of free amino acids in biological fluids, where derivatization with propyl chloroformate can be performed directly in the sample. d-nb.info Another novel GC-MS method for the simultaneous determination of methionine and selenomethionine (B1662878) in food samples involves digestion with methanesulfonic acid followed by a single-step derivatization. researchgate.netnih.gov

Effective sample preparation is critical for the successful GC-MS analysis of sulfur-containing amino acids. nih.govmdpi.com This typically involves protein hydrolysis to release the amino acids, followed by a derivatization step. researchgate.net For the analysis of aminothiols, sample preparation may also include the reduction of disulfide bonds. nih.govmdpi.com

Several derivatization strategies are employed to make methionine and related compounds amenable to GC-MS analysis:

Silylation: Reagents such as N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens on functional groups, thereby increasing volatility. sigmaaldrich.comnih.govmdpi.com

Acylation/Esterification: A two-step derivatization can be performed, for instance, by first esterifying the carboxyl group with an alcohol in an acidic medium, followed by acylation of the amino group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com

Alkylation: Triethyloxonium tetrafluoroborate (B81430) (TEOT) has been used for the single-step derivatization of methionine and selenomethionine, converting them into their ethyl derivatives. researchgate.netnih.govcanada.cachromatographyonline.com This approach is considered simpler and safer than methods using alkyl chloroformates. nih.govchromatographyonline.com

Interactive Table: Comparison of Derivatization Reagents for GC-MS of Methionine

| Derivatization Reagent | Derivative Formed | Key Features |

|---|---|---|

| MSTFA/TMCS | Trimethylsilyl (TMS) derivative | Common silylation agent, sensitive to moisture. nih.govmdpi.com |

| MTBSTFA | tert-butyldimethylsilyl (TBDMS) derivative | Forms more stable derivatives compared to TMS reagents. sigmaaldrich.com |

| Propyl Chloroformate | Propoxycarbonyl-propyl ester derivative | Allows for direct derivatization in biological fluids. d-nb.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, dynamics, and interactions of molecules at the atomic level. nih.govresearchgate.net For this compound, NMR is used for both structural confirmation and for studying its interactions with other molecules. researchgate.net

Solid-state ³⁵Cl NMR spectroscopy, in conjunction with quantum chemical calculations, has been used to study L-amino acid hydrochloride salts, including this compound. researchgate.net Such studies provide insights into the chlorine quadrupolar and chemical shift tensors, which are sensitive to the local electronic environment. researchgate.net ¹H and ¹³C NMR are routinely used to confirm the structure of methionine and its derivatives, such as L-methionine methyl ester hydrochloride. chemicalbook.comspectrabase.comhmdb.ca

Furthermore, methionine's methyl group serves as a valuable NMR probe for studying biomolecular interactions. nih.govresearchgate.net By selectively labeling methionine with ¹³C, researchers can perform chemical shift perturbation experiments to map interaction surfaces on proteins without the need for deuteration, even in large protein complexes. researchgate.net This "methionine scanning" approach has been successfully applied to investigate protein-protein and protein-RNA interactions, providing high-resolution data on binding sites. nih.govresearchgate.net The chemical shifts of the methionine side chain protons are sensitive to their proximity to aromatic rings, allowing NMR to probe the geometry and nature of methionine-π interactions, which can contribute to protein stability. nih.gov

Other Spectroscopic and Electrophoretic Techniques

Fourier Transform (FT) Raman spectroscopy and Powder X-ray Diffraction (PXRD) are complementary techniques used for the characterization of the solid-state form of this compound.

FT-Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical bonds and symmetry of molecules. The Raman spectrum of methionine, like other amino acids, exhibits characteristic peaks corresponding to the vibrations of its functional groups, such as the C-S stretching, CH₂ bending, and carboxylate group vibrations. nih.govresearchgate.netresearchgate.net These specific vibrations can be used to identify and characterize methionine in various samples. researchgate.net FT-Raman has been used to study L-methionine and its complexes, providing insights into conformational and environmental effects on its vibrational modes. nih.gov

Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases and determining the crystal structure of solid materials. mdpi.com The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ), which are related to the crystal lattice parameters by Bragg's law. mdpi.com PXRD is used to characterize the crystal structure of methionine and its salts, including the hydrochloride form. nih.govresearchgate.net It can distinguish between different polymorphic forms, which may have different physical properties. nih.gov For instance, the XRD pattern for L-Methionine shows characteristic peaks at 2θ values of 6.159°, 11.621°, 22.986°, 29.441°, and 35.454°. nih.gov

Electrochemical techniques such as voltammetry and potentiometry are employed to study the redox behavior of methionine and for its quantitative determination.

Voltammetric analysis , particularly cyclic voltammetry, has been used to investigate the electrochemical oxidation of methionine. researchgate.netmdpi.com Studies have shown that methionine can be oxidized at carbon-based electrodes. researchgate.net The electrochemical behavior is often studied at modified electrodes, which can enhance the sensitivity and selectivity of the measurement. For example, a poly(methionine) modified carbon paste electrode has been used for the simultaneous determination of dopamine (B1211576) and uric acid, demonstrating the electrocatalytic properties of the polymer. mdpi.com The oxidation of methionine typically involves the sulfur atom. mdpi.com

Potentiometric analysis is a quantitative method that involves measuring the potential of an electrochemical cell. Potentiometric titrations are used for the assay of methionine. researchgate.netwho.intnihs.go.jp In a non-aqueous titration, methionine is dissolved in a suitable solvent like a mixture of formic acid and glacial acetic acid and titrated with a standard solution of a strong acid, such as perchloric acid. researchgate.netwho.intnihs.go.jp The endpoint of the titration is determined potentiometrically, providing an accurate determination of the methionine content. who.int

Capillary electrophoresis (CE) is a high-resolution separation technique that is widely used for the analysis of amino acids, including methionine. nih.govdiva-portal.org In CE, components of a sample are separated based on their differential migration in an electric field within a narrow capillary filled with a background electrolyte.

CE methods have been developed for the determination of methionine in various matrices, including pharmaceutical preparations. oup.com Often, a derivatization step is employed to enhance the detectability of the amino acids. oup.com For instance, amino acids can be derivatized with reagents like 1,2-naphthoquinone-4-sulfonate (NQS) prior to CE separation. oup.com Affinity capillary electrophoresis (ACE) has also been used to study the interaction of methionine with metal ions, which can selectively form complexes with the thioether group. nih.gov This technique has been applied to separate oxidized methionine from its unoxidized form. nih.gov CE offers advantages of high efficiency, short analysis times, and small sample volume requirements. diva-portal.org

Chemical Synthesis and Derivatization of Methionine and Its Hydrochloride Salts

Chemical Synthesis Routes for DL-Methionine Production

The commercial-scale synthesis of DL-methionine is predominantly achieved through chemical routes that produce a racemic mixture. scielo.org.co These methods are cost-effective and allow for large-scale production to meet the global demand, particularly in the animal feed industry. The resulting DL-methionine can be used directly in some applications or serve as a starting material for the production of pure L-methionine. scielo.org.co

A cornerstone of industrial methionine synthesis is the adaptation of the Strecker synthesis. scielo.org.cowikipedia.org This method involves the reaction of an aldehyde with cyanide and ammonia to form an α-aminonitrile, which is then hydrolyzed to produce the amino acid. wikipedia.orgmasterorganicchemistry.com In the context of methionine production, the process typically starts with acrolein, methyl mercaptan, and hydrogen cyanide. scielo.org.cowikipedia.org

The reaction proceeds through the formation of a key intermediate, 5-(2-methylthioethyl)hydantoin. krohne.comgoogle.com This hydantoin derivative is synthesized from 3-methylthiopropionaldehyde (MMP), which is obtained from the reaction of acrolein and methyl mercaptan. krohne.comgoogle.com The MMP then reacts with hydrogen cyanide, ammonia, and carbon dioxide to yield the hydantoin. google.com The subsequent alkaline hydrolysis of the hydantoin intermediate produces a salt of methionine, which is then neutralized to yield DL-methionine. krohne.com This multi-step process, often referred to as the carbonate-hydantoin process, is a widely used industrial method for DL-methionine production. krohne.comintratec.us

Hydantoin Production: Reaction of 3-methylthiopropionaldehyde (MMP) with ammonia, carbon dioxide, and hydrogen cyanide. krohne.com

Hydantoin Hydrolysis: Alkaline hydrolysis of the 5-(2-methylthioethyl)hydantoin to form a methionine salt. krohne.com

DL-Methionine Production: Neutralization of the methionine salt to precipitate the final product. krohne.com

| Reactant/Intermediate | Chemical Formula | Role in Synthesis |

|---|---|---|

| Acrolein | C3H4O | Starting material for MMP synthesis scielo.org.co |

| Methyl Mercaptan | CH4S | Source of the methylthio group scielo.org.co |

| Hydrogen Cyanide | HCN | Source of the nitrile group in the Strecker synthesis scielo.org.co |

| 3-Methylthiopropionaldehyde (MMP) | C4H8OS | Key aldehyde intermediate krohne.com |

| 5-(2-methylthioethyl)hydantoin | C6H10N2O2S | Cyclic intermediate formed in the main reaction google.com |

While chemical synthesis efficiently produces DL-methionine, many pharmaceutical and biological applications require the pure L-enantiomer. thuenen.de Achieving optical purity is a significant challenge in amino acid synthesis. One common industrial approach involves the enzymatic resolution of the chemically synthesized racemate. google.com This process typically involves the acetylation of DL-methionine to produce N-acetyl-DL-methionine. Subsequently, an enzyme, such as aminoacylase, selectively deacetylates the N-acetyl-L-methionine to yield L-methionine, leaving the N-acetyl-D-methionine unreacted. google.com The L-methionine can then be separated.

Another strategy involves the use of directed evolution to engineer enzymes with improved properties for chiral resolution. For instance, hydantoinases, which are involved in the hydrolysis of hydantoin intermediates, have been a target for protein engineering. nih.gov By inverting the enantioselectivity of a D-selective hydantoinase to an L-selective one, researchers have improved the production of L-methionine from D,L-5-(2-methylthioethyl)hydantoin. nih.gov This approach can lead to more efficient and cost-effective processes for producing enantiomerically pure L-methionine.

Enzymatic and Fermentative Production of L-Methionine

In addition to chemical synthesis and enzymatic resolution, direct fermentative and enzymatic processes have been developed for the production of L-methionine. These methods offer the advantage of directly producing the desired L-isomer, thereby avoiding the need for a separate resolution step.

Fermentative production of L-methionine has been explored using various microorganisms, including strains of Corynebacterium glutamicum and Escherichia coli. google.comgoogle.com However, the biosynthesis of methionine is tightly regulated within these organisms, making the development of high-yield strains challenging. cancer.govresearchgate.net Metabolic engineering and the use of mutant strains resistant to methionine analogues are common strategies to overcome these regulatory hurdles and enhance L-methionine accumulation. google.comnih.govacs.org Despite significant research, the fermentative production of L-methionine has not yet reached the same commercial scale as chemical synthesis. acs.org

Enzymatic conversion of precursors to L-methionine represents another promising approach. thuenen.de This can involve the use of whole-cell catalysts or isolated enzymes. For example, a process utilizing a recombinant E. coli strain containing both D-amino acid oxidase (D-AAO) and leucine dehydrogenase (LeuDH) has been developed to convert DL-methionine into L-methionine. thuenen.de In this system, the D-methionine is first deaminated by D-AAO to its corresponding keto-acid, which is then reaminated by LeuDH to exclusively form L-methionine. thuenen.de Another enzymatic method involves the conversion of chemically synthesized precursors, such as D-5-(2-methylthioethyl)hydantoin (D-MTEH), to L-methionine using enzymes like hydantoinase and N-carbamoylase. thuenen.de A novel enzymatic approach has also been proposed that utilizes the reversal of the catabolic Ehrlich pathway, involving the biocatalytic fixation of CO2 to produce L-methionine from the corresponding aldehyde. springernature.com

| Production Method | Advantages | Challenges |

|---|---|---|

| Chemical Synthesis + Enzymatic Resolution | High volume, cost-effective for DL-methionine scielo.org.co | Requires additional resolution step for L-methionine google.com |

| Fermentation | Direct production of L-methionine, potentially sustainable cancer.gov | Complex metabolic regulation, lower yields compared to chemical synthesis researchgate.net |

| Enzymatic Conversion | High specificity, direct production of L-methionine thuenen.de | Cost of enzymes and precursors researchgate.net |

Synthesis of Novel Methionine Analogs and Derivatives

The unique chemical properties of methionine, particularly the presence of the sulfur atom, make it a target for the synthesis of novel analogs and derivatives with potential applications in biochemistry and medicine. These modifications can alter the biological activity, stability, and other properties of the amino acid.

The introduction of fluorine atoms into amino acids can significantly impact their physicochemical properties and biological activity. nih.gov Fluorinated methionine analogs have been synthesized and utilized as probes in biological chemistry, particularly for ¹⁹F NMR spectroscopy studies of protein structure and function. researchgate.net The synthesis of these analogs often involves specialized fluorination techniques.

For example, L-di- and tri-fluoromethylhomocysteines have been prepared from N-acetylhomocysteine thiolactone. rsc.org The synthesis of protected monofluoromethylhomocysteine has been achieved starting from a protected methionine sulfoxide (B87167). rsc.org These synthetic routes provide access to methionine analogs where the methyl group of the methylthio moiety is replaced by mono-, di-, or trifluoromethyl groups. researchgate.netacs.org The development of new radiofluorination methods, such as transition metal-mediated and light-mediated reactions, has also facilitated the synthesis of ¹⁸F-labeled methionine analogs for use in positron emission tomography (PET). nih.gov

N-acylation is a common modification of amino acids that can alter their properties and biological functions. N-acetyl-DL-methionine is a key derivative used in the enzymatic resolution process for L-methionine production. google.com The synthesis of N-acetyl-L-methionine can be achieved by reacting L-methionine with acetic anhydride (B1165640) in an aqueous alkaline solution. google.com

N-acetylated amino acids, including N-acetyl-L-methionine, are also found naturally and can be produced through the action of N-acetyltransferases or the degradation of N-acetylated proteins. hmdb.ca In some biological contexts, the synthesis of N-terminal acetylated histones is initiated with methionine. nih.gov N-acetyl-DL-methionine has been studied for its effects on hepatic glutathione (B108866) synthesis. nih.gov The synthesis of various N-acylated methionine derivatives allows for the exploration of their potential as functional compounds with diverse applications. nbinno.com

Preparation of Methionine Sulfoxide and Methionine Sulfone

The oxidation of methionine to methionine sulfoxide introduces a new chiral center at the sulfur atom, resulting in two diastereomers: (S)-methionine-S-sulfoxide and (R)-methionine-S-sulfoxide. Further oxidation leads to the formation of methionine sulfone, where the sulfur atom is fully oxidized.

Methionine Sulfoxide Synthesis:

A common and straightforward method for the preparation of methionine sulfoxide involves the reaction of methionine with hydrogen peroxide (H₂O₂). The reaction is typically carried out in an aqueous medium. The concentration of hydrogen peroxide and the reaction conditions can be adjusted to control the extent of oxidation and favor the formation of the sulfoxide over the sulfone. Other oxidizing agents that can be employed include peroxy acids and halogens.

For instance, a typical laboratory-scale synthesis might involve dissolving L-methionine in water and adding a stoichiometric amount of hydrogen peroxide. The reaction mixture is then stirred at a controlled temperature until the conversion to methionine sulfoxide is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Methionine Sulfone Synthesis:

Methionine sulfone can be prepared by the further oxidation of methionine sulfoxide or directly from methionine using stronger oxidizing agents or more forcing reaction conditions. medchemexpress.com Common oxidizing systems for the conversion of methionine to methionine sulfone include excess hydrogen peroxide, potassium permanganate (KMnO₄), or performic acid. iris-biotech.de

The synthesis of L-methionine sulfone can be achieved by treating L-methionine with a surplus of an oxidizing agent to ensure the complete oxidation of the sulfur atom. medchemexpress.com The reaction progress is monitored to confirm the disappearance of the starting material and the intermediate sulfoxide, and the final product can be isolated and purified using standard techniques such as crystallization.

The table below summarizes common oxidizing agents used for the preparation of methionine sulfoxide and methionine sulfone.

| Target Compound | Oxidizing Agent | Typical Reaction Conditions |

| Methionine Sulfoxide | Hydrogen Peroxide (H₂O₂) | Aqueous solution, controlled temperature |

| Peroxy acids | Organic solvent | |

| Methionine Sulfone | Excess Hydrogen Peroxide (H₂O₂) | More forcing conditions (e.g., higher temperature or longer reaction time) |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution | |

| Performic Acid | In situ generation from formic acid and H₂O₂ |

Stereochemical Control and Epimerization in Peptide Engineering

The stereochemistry of amino acids is of paramount importance in peptide and protein structure and function. During peptide synthesis, the chiral integrity of the α-carbon of each amino acid must be maintained to ensure the correct three-dimensional structure and biological activity of the final peptide. However, certain amino acids, including methionine, are susceptible to epimerization (the change in configuration at one of several stereogenic centers in a molecule) under the conditions used in peptide synthesis.

Epimerization in Peptide Synthesis:

Epimerization is a significant side reaction that can occur during peptide synthesis, leading to the formation of diastereomeric peptides that can be difficult to separate and may have altered biological properties. dntb.gov.ua The α-proton of an amino acid residue is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers. mdpi.com

Methionine residues within a peptide chain are known to be susceptible to epimerization, particularly when activated for coupling or during prolonged exposure to basic conditions. Factors that can influence the extent of epimerization include the nature of the coupling reagents, the reaction solvent, temperature, and the specific amino acid sequence.

Strategies for Stereochemical Control:

To minimize or prevent epimerization during peptide synthesis, several strategies have been developed. These methods focus on controlling the reaction conditions and utilizing specific reagents that suppress the racemization process.

Selection of Coupling Reagents: The choice of coupling agent is crucial for minimizing epimerization. Reagents that promote rapid amide bond formation without generating highly activated and long-lived intermediates are preferred. Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives are commonly used in conjunction with carbodiimides to suppress epimerization. peptide.com

Use of Additives: Certain additives can be included in the coupling reaction to reduce the risk of epimerization. For example, the addition of copper(II) chloride (CuCl₂) has been shown to be effective in suppressing epimerization during peptide couplings. nih.gov

Reaction Conditions: Careful control of reaction parameters such as temperature and reaction time is essential. Lower temperatures generally reduce the rate of epimerization.

Protecting Group Strategy: The choice of protecting groups for the amino and carboxyl termini, as well as for the side chains of the amino acids, can also influence the degree of epimerization.

The following table outlines some common approaches to control stereochemistry and prevent epimerization in peptide synthesis.

| Strategy | Method | Rationale |

| Coupling Reagents | Use of urethane-protected N-carboxyanhydrides (UNCAs) | Minimizes the formation of oxazolone intermediates that are prone to racemization. |

| Addition of HOBt or its analogs | Acts as a scavenger for activated species, reducing their lifetime and the opportunity for epimerization. | |

| Additives | Addition of Cu(II) salts | Forms a complex with the amino acid, which can reduce the acidity of the α-proton and thus inhibit enolization. |

| Reaction Conditions | Low temperature coupling | Reduces the rate of both the desired coupling reaction and the undesired epimerization side reaction. |

| In situ neutralization protocols | Minimizes the exposure of the activated amino acid to excess base. |

By implementing these strategies, peptide chemists can exert a high degree of stereochemical control during the synthesis of methionine-containing peptides, ensuring the production of chirally pure and biologically active molecules.

Computational Modeling and Simulation in Methionine Hydrochloride Research

Density Functional Theory (DFT) Applications in Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the reaction mechanisms of amino acids, including methionine. While studies may not always specify methionine hydrochloride, the principles and mechanisms investigated are often directly applicable, as the protonated state of methionine is frequently the subject of these simulations, especially in acidic or aqueous environments.

DFT calculations have been instrumental in exploring the one-electron oxidation mechanisms of methionine model peptides researchgate.netnih.gov. These studies reveal that theoretical methods can largely verify experimentally identified oxidation pathways and also highlight the significant contribution of protonated species to the oxidation process researchgate.netnih.gov. This is particularly relevant for this compound, which exists in a protonated state. Theoretical investigations have also been employed to study the one-electron oxidation mechanism of methionine in aqueous solutions, considering various reaction paths such as hydroxyl radical (HO•) attack, O2 attack, and hydrolysis yale.edusemanticscholar.orgbeilstein-journals.orgnih.gov.

| Study Focus | Key Findings | Computational Method | Significance for this compound |

|---|---|---|---|

| One-electron oxidation of a methionine model peptide | Theoretical results largely verified experimental findings and revealed the contribution of protonated species to oxidation researchgate.netnih.gov. | DFT (including TD-DFT) | Directly relevant as this compound is a protonated species. |

| Oxidation mechanism by HO• radical in aqueous solution | All considered processes (HO• attack, O2 attack, hydrolysis) are exothermic yale.edusemanticscholar.orgbeilstein-journals.orgnih.gov. | MP2/6-311++G(2d,2p)//MP2/6-31+G(d,p) and various DFT functionals | Provides insight into the reactivity of methionine in aqueous environments where it would be protonated. |

| Reliability of DFT for cyclic adducts | DFT computations were found to be reliable in describing the cyclic adduct produced in the HO• attack step semanticscholar.orgbeilstein-journals.orgnih.gov. | Various exchange-correlation potentials within DFT | Confirms the utility of DFT for studying reaction intermediates of protonated methionine. |

Molecular Dynamics (MD) Simulations of Methionine Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations have been used to investigate various aspects of methionine-containing systems, providing insights into their dynamic behavior.

MD simulations have been employed to study the dissociation of methionine in proteins, revealing different configurations of the methionine side chain when it is coordinated to a heme group versus when it is dissociated researchgate.net. These simulations have also been used to understand the connection between a protein's conformation and the oxidation of its methionine residues semanticscholar.orgresearchgate.netresearchgate.net. A key finding from these studies is that the dynamic structural fluctuations of the protein are essential for explaining oxidation rates, and a static picture from X-ray crystallography is insufficient semanticscholar.orgresearchgate.netresearchgate.net. The solvent-accessible area of the sulfur atom in methionine was found to not correlate well with oxidation rates; instead, the average two-shell water coordination number showed a better correlation semanticscholar.orgresearchgate.netresearchgate.net.

Furthermore, MD simulations have been used to investigate the solid-state phase transitions of DL-methionine, examining the underlying mechanisms from both a cooperative and a molecule-by-molecule perspective nih.govnih.govyale.edu. These simulations help to distinguish between concerted phase changes and more localized transformations nih.govnih.govyale.edu. The adsorption of methionine on surfaces has also been modeled using molecular mechanics, a related technique, to understand its behavior at interfaces yale.edu.

| Research Area | Key Insights from MD Simulations | System Studied |

|---|---|---|

| Methionine Dissociation | Identified two main configurations for the Met-95 side chain in DosH, both when coordinated to the heme and when dissociated researchgate.net. | DosH protein |

| Methionine Oxidation | Structural fluctuations are crucial for understanding oxidation rates; the average two-shell water coordination number correlates well with measured oxidation rates semanticscholar.orgresearchgate.netresearchgate.net. | Granulocyte colony-stimulating factor (G-CSF) |

| Phase Transitions | Examined the mechanism of phase transitions in DL-methionine, distinguishing between cooperative and molecule-by-molecule transformations nih.govnih.govyale.edu. | DL-methionine crystals |

Monte Carlo Simulations for Adsorption and Interaction Studies

Monte Carlo (MC) simulations are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular systems, MC methods are particularly useful for studying phenomena like adsorption and the complex interactions between molecules.

While specific MC simulation studies focusing exclusively on this compound are not abundant in the literature, the methodology has been extensively applied to study the adsorption of peptides and proteins, which provides a framework for understanding how this compound might behave. MC simulations have been used to investigate the adsorption of peptides on both charged and neutral surfaces, revealing how the interplay of electrostatic and hydrophobic interactions governs the orientation and binding of the peptide nih.govresearchgate.net. These studies often treat water molecules explicitly to capture the changes in the hydration layer around the peptide upon adsorption nih.gov.

The grand canonical Monte Carlo (GCMC) method is a powerful variant of MC simulations that is well-suited for studying systems where the number of particles can change, such as in adsorption processes from a reservoir nih.gov. GCMC has been used in hybrid simulations with molecular dynamics to study diffusion-deformation processes, for example, of interstitial atoms in metals nih.govnih.gov. This approach could be adapted to study the adsorption of this compound from solution onto a surface. Other applications of MC simulations include calculating mass energy absorption coefficients for amino acids, where methionine showed higher coefficients due to the presence of sulfur nih.gov.

Investigation of Molecular Interactions and Adsorption Phenomena at Interfaces

The behavior of this compound at interfaces is of significant interest for various applications, from materials science to biology. Computational studies, in conjunction with experimental work, have shed light on the nature of these interactions.

The interaction of methionine with nanoparticles has been a subject of study. For instance, L-methionine capped silver nanoparticles have been investigated for their interaction with bovine serum albumin researchgate.net. The adsorption of methionine on mild steel surfaces in acidic solutions has also been examined, with findings indicating that the adsorption obeys the Langmuir adsorption isotherm researchgate.net. This is particularly relevant to this compound, which would be present in such acidic environments. The synergistic effect of iodide ions on the corrosion inhibition of mild steel by methionine has also been reported, where iodide ions stabilize the adsorbed methionine cations researchgate.netnih.gov.

Molecular simulation studies have also explored the binding preferences of amino acids for gold nanoparticles, with methionine being one of the amino acids whose side chain determines its nanoparticle binding preference nih.gov. Furthermore, the unique interactions between methionine and aromatic amino acids are a crucial and abundant motif in proteins, contributing to their structure and function researchgate.net. These interactions, often referred to as methionine-aromatic or sulfur-π interactions, are more stabilizing than typical hydrophobic interactions nih.gov. Quantum mechanical calculations have shown that the oxidation of methionine to methionine sulfoxide (B87167) can strengthen these interactions nih.gov.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations provide fundamental insights into the electronic and structural properties of molecules. These methods are essential for understanding the conformational preferences and reactivity of methionine and its derivatives.

High-level quantum chemical calculations, such as Møller–Plesset (MP2) and DFT, have been combined with experimental techniques like NMR spectroscopy to perform conformational analysis of L-methionine derivatives beilstein-journals.org. These studies have determined the geometries and energies of the most stable conformers in both the isolated phase and in solution, taking into account implicit solvent effects beilstein-journals.org. The results indicate that the conformational preferences are dictated by a combination of hyperconjugative and steric effects rather than intramolecular hydrogen bonding beilstein-journals.org.

Computational modeling has also been used to understand the physical basis for the side-chain conformational preferences of methionine yale.eduyale.edu. These studies are important for accurately modeling methionine in protein structures and for protein design yale.eduyale.edu. Furthermore, quantum chemical calculations have been used to analyze the electronic properties of methionine-containing dipeptides to predict their antioxidant activity nih.gov. The analysis of Mulliken charge distribution and other electronic descriptors helps in understanding the electron-donating potential of methionine residues in different peptide environments nih.gov. The synthesis of methionine analogs with modified electronic properties, such as difluoromethionine and trifluoromethionine, has also been guided by the need to study the effects of these modifications on protein structure and function using techniques like 19F NMR uwaterloo.ca.

| Area of Investigation | Computational Methods | Key Findings |

|---|---|---|

| Conformational Analysis | ωB97X-D/aug-cc-pVTZ, IEF-PCM | Conformational preferences are governed by hyperconjugative and steric effects beilstein-journals.org. |

| Side-Chain Conformations | Hard-sphere dipeptide model | Recapitulates observed side-chain dihedral angle distributions, important for protein structure prediction yale.eduyale.edu. |

| Electronic Properties and Antioxidant Activity | DFT | Analysis of Mulliken charges and other electronic descriptors helps predict the electron-donating potential and antioxidant properties of methionine-containing peptides nih.gov. |

Toxicological Research and Mechanisms of Methionine Excess

Identification of Toxicity Biomarkers for Excess Methionine Intake

The identification of reliable biomarkers is crucial for assessing the toxic potential of excessive methionine consumption. These biomarkers can provide early warnings of metabolic imbalance and potential cellular damage.

Homocysteine, a sulfur-containing amino acid derived from the metabolism of methionine, has been identified as a key biomarker of methionine imbalance. Elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, are a well-established indicator of disrupted methionine metabolism.

Numerous studies have demonstrated a direct correlation between high methionine intake and increased plasma homocysteine concentrations. For instance, a randomized, placebo-controlled, double-blind cross-over study involving healthy women and female patients with chronic urinary tract infections found that daily supplementation with 1500 mg of L-methionine for four weeks significantly increased plasma homocysteine levels by an average of 2.0 µmol/l in both groups. nih.govsemanticscholar.org

Another preliminary study in healthy men investigated the effects of weekly graded supplementary methionine. The results indicated that while doubling or quadrupling usual methionine intake did not cause a significant rise in plasma homocysteine, a five-fold increase (supplementing with 75 mg/kg/d) led to a significant elevation in plasma homocysteine to 18.05 ± 11.8 µmol/l. nih.govimrpress.comresearchgate.net

Interactive Data Table: Effect of L-Methionine Supplementation on Plasma Homocysteine Levels

| Study Population | Methionine Supplementation | Duration | Baseline Homocysteine (µmol/l) | Post-Supplementation Homocysteine (µmol/l) |

| Patients with UTI | 1500 mg/day | 4 weeks | 9.4 ± 2.7 | 11.2 ± 4.1 |

| Healthy Controls | 1500 mg/day | 4 weeks | 8.9 ± 1.8 | 11.0 ± 2.3 |

| Healthy Men | 25 mg/kg/day | 1 week | ~7-9 | 8.56 ± 3.68 |

| Healthy Men | 50 mg/kg/day | 1 week | ~7-9 | 13.37 ± 5.09 |

| Healthy Men | 75 mg/kg/day | 1 week | ~7-9 | 18.05 ± 11.8 |

These findings underscore the utility of plasma homocysteine as a sensitive biomarker for detecting metabolic disturbances arising from excessive methionine intake.

Mechanisms of Oxidative Stress and Cellular Damage in Methionine-Related Disorders

Excess methionine can induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules. This can lead to cellular damage and is implicated in the pathology of various methionine-related disorders.

The metabolism of methionine is intrinsically linked to cellular redox homeostasis. nih.gov One of the key mechanisms by which excess methionine contributes to oxidative stress is through the generation of ROS during its metabolic processing. nih.govfrontiersin.org The oxidation of methionine can lead to the formation of methionine sulfoxide (B87167) and other reactive intermediates. nih.gov

Research suggests that some of the effects of methionine on stress situations are indirect and are caused by altered activity of the nicotinamide adenine dinucleotide phosphate (NADPH) producing oxidative part of the pentose phosphate pathway (PPP). nih.gov Furthermore, studies have shown that L-methionine can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant responsive element) pathway, which in turn induces the expression of endogenous antioxidant enzymes to combat ROS-derived oxidative stress. nih.gov However, an overload of methionine can disrupt this delicate balance.

Mitochondria, the primary sites of cellular respiration, are particularly vulnerable to oxidative damage. In the context of methionine-related disorders, mitochondrial dysfunction can exacerbate oxidative stress, leading to a vicious cycle of cellular damage. researchgate.net

Gender-Dependent Differences in Methionine Sulfoxide Metabolism and Cellular Toxicity

Emerging research has highlighted significant gender-dependent differences in the metabolism of methionine and its oxidized form, methionine sulfoxide, which may explain variations in cellular toxicity between males and females.

Studies using freshly isolated mouse hepatocytes have revealed that male hepatocytes are more sensitive to methionine-induced toxicity than female hepatocytes. nih.govnih.gov This increased sensitivity in males is associated with higher intracellular accumulation of methionine and alterations in its metabolism. nih.govnih.gov

A key factor contributing to this gender disparity appears to be the activity of methionine sulfoxide reductase (Msr), an enzyme responsible for reducing methionine sulfoxide back to methionine. Female mouse liver cytosol exhibits higher methionine-dl-sulfoxide (MetO) reductase activity compared to male mouse liver cytosol, particularly at low MetO concentrations. nih.govnih.gov This enhanced repair capacity in females may protect their cells from the toxic effects of methionine sulfoxide accumulation.

Interactive Data Table: Gender Differences in Methionine Metabolism in Mouse Hepatocytes

| Parameter | Male Hepatocytes | Female Hepatocytes |

| Intracellular Methionine Levels (at 0.5h, 1.0h, 1.5h) | Higher | Lower |

| S-adenosyl-L-methionine (SAM) Levels | Lower | Higher |

| L-methionine-L-sulfoxide Levels | Lower increase | Higher increase |

| Methionine-dl-sulfoxide (MetO) Reductase Activity | Lower | Higher |

These findings suggest that the differential expression and activity of enzymes involved in methionine metabolism, such as Msr, play a crucial role in the observed gender-specific differences in susceptibility to methionine-induced cellular toxicity. nih.govnih.govresearchgate.netnih.gov

Interaction with Heavy Metal Toxicity and Chelation Mechanisms

Methionine, due to its sulfur-containing nature, has the capacity to interact with heavy metals, potentially influencing their toxicity and facilitating their removal from the body through chelation. nih.govnih.gov